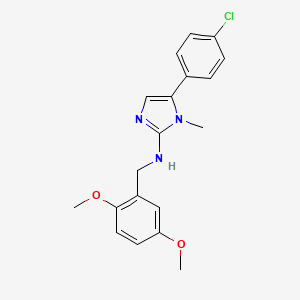![molecular formula C24H19N5O6 B15018751 N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15018751.png)
N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes hydroxyl, nitro, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE typically involves the condensation of hydrazides with aldehydes or ketones. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The specific steps are as follows:
Preparation of Hydrazide Intermediate: The hydrazide intermediate is synthesized by reacting hydrazine hydrate with an appropriate carboxylic acid or ester.
Condensation Reaction: The hydrazide intermediate is then reacted with 2-hydroxybenzaldehyde and 4-nitrobenzaldehyde under reflux conditions in ethanol or methanol, using an acid catalyst such as hydrochloric acid or sulfuric acid.
Purification: The resulting product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, affecting their function.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress pathways, by generating reactive oxygen species (ROS) or by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ETHANEDITHIOAMIDE: Similar structure but contains sulfur atoms instead of the nitro group.
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE: Contains a pyridine ring instead of the nitro group.
Uniqueness
N’1,N’3-BIS[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-2-[(4-NITROPHENYL)METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H19N5O6 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-hydroxyphenyl)methylideneamino]-2-[(4-nitrophenyl)methylidene]propanediamide |
InChI |
InChI=1S/C24H19N5O6/c30-21-7-3-1-5-17(21)14-25-27-23(32)20(13-16-9-11-19(12-10-16)29(34)35)24(33)28-26-15-18-6-2-4-8-22(18)31/h1-15,30-31H,(H,27,32)(H,28,33)/b25-14+,26-15+ |
InChI Key |
FPCVCFMQDZBZAX-LVSXPEEVSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N/N=C/C3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NN=CC3=CC=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(octadecylsulfanyl)ethyl]hexadecanamide](/img/structure/B15018683.png)

![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15018686.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018709.png)
![N'-[(E)-[5-(Morpholin-4-YL)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B15018719.png)
![1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15018725.png)

![N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15018741.png)
![4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate](/img/structure/B15018754.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018758.png)
![3-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B15018761.png)
